6-(2-Phenylethyl)-pyrimidin-4-ol
Description
6-(2-Phenylethyl)-pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a 2-phenylethyl substituent at position 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, receptor agonists, and plant growth modulators.
However, the absence of direct data on this compound necessitates extrapolation from structurally similar molecules.
Properties
IUPAC Name |
4-(2-phenylethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSNKMPVRIVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Bioavailability :
- The 2-phenylethyl group in the target compound likely increases lipophilicity compared to smaller groups like methyl or methoxymethyl .
- Chloromethyl and phenylsulfanylmethyl substituents may introduce reactivity (e.g., nucleophilic substitution) but reduce solubility .
Biological Activity :
- Plant Growth Modulation : Methoxymethyl-substituted analogs (e.g., PPA2) activate plant resistance to bacterial infections, suggesting that bulkier substituents at position 6 may enhance bioactivity in agricultural applications .
- Receptor Agonism : Pyridyl groups at position 2 (e.g., in KP-172) are associated with vitamin D receptor (VDR) agonism, indicating that aromatic heterocycles at this position improve target binding .
Synthetic Accessibility :
- Compounds with simple substituents (e.g., 6-methyl or 6-methoxy) are synthesized in higher yields (e.g., 95% purity for 6-(4-methoxyphenyl)pyrimidin-4-ol) , whereas chloromethyl derivatives require specialized handling due to reactivity .
Data-Driven Insights
Notable Findings:
- Plant Activators : PPA2 (methoxymethyl and pyridyl substituents) demonstrates that electron-donating groups at position 6 and aromatic heterocycles at position 2 synergistically enhance plant immune responses .
- Pharmaceutical Potential: Pyridyl-substituted analogs (e.g., KP-172) show promise in receptor-targeted drug design due to their balanced hydrophilicity and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
